molecular formula C17H15N3O B11773957 1-Phenyl-4-(m-tolyl)-1H-pyrazole-5-carboxamide

1-Phenyl-4-(m-tolyl)-1H-pyrazole-5-carboxamide

Cat. No.: B11773957
M. Wt: 277.32 g/mol
InChI Key: QTHHKZFKRJGHDY-UHFFFAOYSA-N
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Description

1-Phenyl-4-(m-tolyl)-1H-pyrazole-5-carboxamide is a heterocyclic compound with a pyrazole ring structure. This compound is known for its diverse biological activities and potential applications in various fields, including medicinal chemistry and material science. The presence of both phenyl and m-tolyl groups attached to the pyrazole ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-4-(m-tolyl)-1H-pyrazole-5-carboxamide typically involves the reaction of a suitable chalcone with hydrazine derivatives. One common method involves the condensation of a chalcone with hydrazine hydrate in the presence of an acid catalyst, such as glacial acetic acid, under reflux conditions. The reaction is monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of heterogeneous catalysts, such as copper-on-charcoal, can facilitate the reaction under milder conditions and improve the overall yield .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-4-(m-tolyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-Phenyl-4-(m-tolyl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Phenyl-4-(m-tolyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system. This inhibition can result in various physiological effects, including altered neurotransmission and potential neurotoxicity . Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and anticancer activities by inducing oxidative stress in target cells .

Comparison with Similar Compounds

1-Phenyl-4-(m-tolyl)-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the m-tolyl group provides distinct steric and electronic effects compared to other similar compounds.

Properties

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

4-(3-methylphenyl)-2-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C17H15N3O/c1-12-6-5-7-13(10-12)15-11-19-20(16(15)17(18)21)14-8-3-2-4-9-14/h2-11H,1H3,(H2,18,21)

InChI Key

QTHHKZFKRJGHDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(N(N=C2)C3=CC=CC=C3)C(=O)N

Origin of Product

United States

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